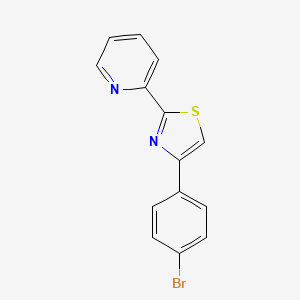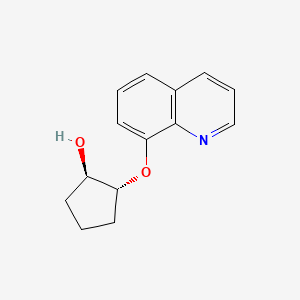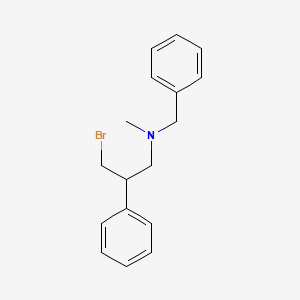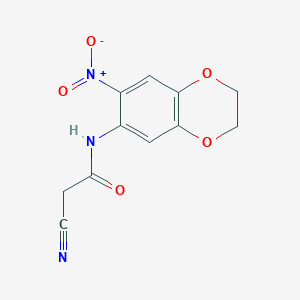
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common condition that affects millions of people worldwide and is often associated with underlying respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and postnasal drip syndrome. AF-219 has been shown to be effective in reducing cough frequency and severity, making it a promising treatment option for patients with chronic cough.
Scientific Research Applications
Cytotoxic Activities Against Cancer Cell Lines
Several studies have investigated the cytotoxic properties of benzamide and sulfonamide derivatives against various cancer cell lines. For instance, Gurdal et al. (2013) synthesized benzhydrylpiperazine derivatives, including sulfonamide derivatives, and screened them for in vitro cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. Their findings revealed that benzamide derivatives exhibited high cytotoxic activity, whereas sulfonamide derivatives showed variable growth inhibition rates (Gurdal, E. E., Yarim, M., Durmaz, I., & Cetin-Atalay, R., 2013).
Role in Enzymatic Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase I and II. Bilginer et al. (2019) synthesized compounds incorporating benzenesulfonamide moieties and evaluated their inhibitory effects on human isoforms hCA I and II, finding that the 4-fluoro substituted derivative was particularly effective (Bilginer, S., Gonder, B., Gul, H., Kaya, R., Gulcin, I., Anıl, B., & Supuran, C., 2019).
Pharmacological Screening for Biological Activities
Patel et al. (2009) focused on synthesizing fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, including antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This study highlights the versatile potential of sulfonamide derivatives in pharmacological applications (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).
Exploration of Antimalarial and Antiviral Potentials
Research by Fahim and Ismael (2021) investigated antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies. Their work provides a foundation for exploring sulfonamide derivatives in the treatment of infectious diseases (Fahim, A. M. & Ismael, E. H. I., 2021).
Contributions to Drug Development
The stereospecific reduction of a kinesin spindle protein inhibitor highlights the importance of sulfonamide derivatives in the development of novel pharmaceuticals. Li et al. (2010) detailed the metabolic interconversion between a potent inhibitor and its biologically active metabolite in human tissues, providing insights into the drug development process (Li, C., Lu, B., Garbaccio, R., Tasber, E. S., Fraley, M., Hartman, G., Ye, J., Harrelson, J., & Prueksaritanont, T., 2010).
properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-8-10-23(11-9-22)28(26,27)18-7-2-4-15(12-18)19(25)21-17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWJYCMEWOEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)
![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)


![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)


![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)





![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)